5,7-Dihydroxy-3-iodo-4H-chromen-4-one
Description
5,7-Dihydroxy-3-iodo-4H-chromen-4-one is a flavonoid derivative characterized by hydroxyl groups at positions 5 and 7 and an iodine atom at position 3 of the chromen-4-one core. The iodine substituent distinguishes it from other chromenones, influencing its electronic properties, solubility, and biological interactions. Structural analogs often differ in substituent type (e.g., methoxy, chlorine, phenyl groups) or substitution patterns, leading to variations in bioactivity and physicochemical properties .
Properties
Molecular Formula |
C9H5IO4 |
|---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
5,7-dihydroxy-3-iodochromen-4-one |
InChI |
InChI=1S/C9H5IO4/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3,11-12H |
InChI Key |
NOQLJHZALUFUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one typically involves the iodination of 5,7-dihydroxy-4H-chromen-4-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.
Reduction: The chromen-4-one scaffold can be reduced to chroman-4-one derivatives.
Substitution: The iodine atom at position 3 can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5,7-dihydroxy-3-iodo-4H-chromen-4-one-quinone.
Reduction: Formation of 5,7-dihydroxy-3-iodo-chroman-4-one.
Substitution: Formation of 5,7-dihydroxy-3-substituted-4H-chromen-4-one derivatives.
Scientific Research Applications
Chemistry: 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
Medicine: Medicinally, 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is investigated for its potential anticancer and antimicrobial activities. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in material science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The iodine atom in 5,7-Dihydroxy-3-iodo-4H-chromen-4-one enhances halogen bonding, which may improve target binding specificity compared to methoxy or phenyl analogs .
- Chlorine-substituted derivatives (e.g., 6,8-Dichloro-4H-chromen-4-one) exhibit higher reactivity due to electron-withdrawing effects, correlating with antileishmanial activity .
Biological Activity: Phenyl or benzodioxin substitutions (e.g., 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) enhance interactions with hydrophobic enzyme pockets, improving anti-inflammatory effects .
Solubility and Pharmacokinetics: Methoxy groups (e.g., 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one) improve water solubility, whereas iodine or chlorine substituents increase lipophilicity, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
